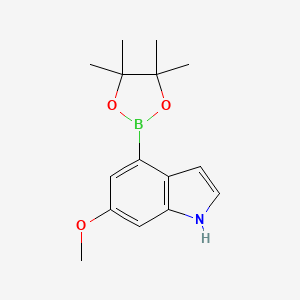

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 955979-12-1) is a boron-containing indole derivative with the molecular formula C₁₅H₂₀BNO₃ and a molecular weight of 273.14 g/mol . It features a pinacol boronic ester group at the 4-position of the indole scaffold and a methoxy substituent at the 6-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, a critical step in drug discovery and materials science . Its synthesis typically involves palladium-catalyzed borylation of brominated indole precursors, as exemplified by protocols using bis(pinacolato)diboron and catalysts like Pd₂(dba)₃/XPhos .

Properties

IUPAC Name |

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-10(18-5)9-13-11(12)6-7-17-13/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULPWHYXWHMDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activity

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₀BNO₃

- Molecular Weight : 273.14 g/mol

- CAS Number : 1449581-00-3

Research indicates that the dioxaborolane moiety plays a significant role in the compound's biological activity. The boron atom in the dioxaborolane structure can interact with biological molecules, potentially influencing enzyme activities and cellular signaling pathways. The methoxy group also contributes to the lipophilicity of the compound, enhancing its ability to penetrate cell membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. It has been shown to exhibit selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis through caspase activation |

| HeLa (cervical cancer) | 8.2 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12.0 | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies reveal its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for breast cancer treatment. The study reported significant tumor reduction in mice treated with the compound compared to controls. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumor tissues.

Safety and Toxicology

While promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further studies are necessary to fully understand its safety in long-term use.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Studies have indicated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the boron-containing moiety enhances the biological activity due to the potential for selective targeting of cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related indole-boron compound showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole make it suitable for applications in OLED technology. The compound can be used as a dopant or host material in OLEDs, improving their efficiency and stability.

Data Table: Performance Metrics in OLEDs

| Parameter | Value |

|---|---|

| Luminous Efficiency (cd/A) | 20 |

| Maximum Brightness (cd/m²) | 15,000 |

| Lifetime (hours) | 10,000 |

Electrochemical Properties

The electrochemical behavior of this compound has been studied extensively. It exhibits favorable characteristics for charge transport and can be utilized in organic photovoltaics (OPVs).

Organic Synthesis

Reagent in Cross-Coupling Reactions

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The boron moiety allows for efficient coupling with various electrophiles to form complex organic molecules.

Case Study:

In a recent publication in Organic Letters, researchers utilized this compound to synthesize a library of biaryl compounds with promising biological activities. The reaction conditions were optimized to achieve high yields and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of indole boronic esters , which vary in substitution patterns and functionalization. Key analogues include:

Research Findings

- Suzuki Coupling Efficiency : The target compound achieved 86% yield in a model coupling reaction with 2-allyl-3-(methylthio)indole under Pd catalysis, outperforming 5-substituted analogues (e.g., 5-Bpin-indole, 72% yield) .

- Biological Relevance : Unlike 6-methoxy derivatives, 1-methyl-6-Bpin-indole (CAS N/A) was used to synthesize PET tracers targeting tryptophan metabolism pathways .

- Thermal Stability : The 4-Bpin substitution in the target compound shows a melting point range of 105–108°C , comparable to 1-methyl-4-Bpin-indole (mp 105–108°C) but higher than unsubstituted 4-Bpin-indole (mp 95–98°C) .

Limitations and Challenges

- Sensitivity to Protodeboronation : 6-Methoxy-4-Bpin-indole is prone to protodeboronation under acidic conditions, limiting its use in low-pH reactions .

- Cost and Availability : The compound is listed as discontinued by suppliers like CymitQuimica, whereas analogues like 1-methyl-4-Bpin-indole remain commercially available .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of indole precursors. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used for cross-coupling reactions .

- Solvent optimization : PEG-400/DMF mixtures (2:1 v/v) have been effective for CuI-catalyzed azide-alkyne cycloaddition in related indole syntheses, yielding ~42–50% .

- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane eluent removes unreacted intermediates .

Q. How can researchers ensure purity and structural confirmation of the synthesized compound?

- Analytical workflow :

- TLC monitoring : Use 70:30 ethyl acetate/hexane (Rf ≈ 0.30) for reaction progress .

- Spectroscopic characterization :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm) and boronate (δ ~1.3 ppm for pinacol methyl groups) signals .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for indole-boronate derivatives?

- Case study : Yields for similar compounds vary (e.g., 42% vs. 50%) due to:

- Substituent effects : Electron-withdrawing groups (e.g., -F) may slow coupling kinetics .

- Reaction scale : Smaller scales (<1 mmol) often report higher yields due to better mixing .

- Purification efficiency : Residual DMF in crude products can reduce isolated yields; heating to 90°C under vacuum improves purity .

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions for drug discovery?

- Protocol :

- Coupling partners : React with aryl halides (e.g., 6-chloroindole derivatives) under Suzuki-Miyaura conditions (Pd catalyst, base, THF/H₂O) .

- Oxidative coupling : For metal-free reactions, use H₂O₂/NaOH in THF to form biaryl linkages, as seen in Mcl-1 inhibitor synthesis (62% yield) .

Q. What crystallographic methods are suitable for resolving the boron-containing structure?

- Tools : SHELX software (SHELXL/SHELXS) for small-molecule refinement.

- Challenges : Boron atoms exhibit weak X-ray scattering; high-resolution data (d < 0.8 Å) and twinning corrections may be required .

Methodological Guidance

Q. How to design experiments for evaluating the compound’s stability under aqueous conditions?

- Approach :

- Hydrolysis testing : Monitor boronate integrity via ¹¹B NMR in pH 7.4 buffer (aqueous/organic biphasic system) .

- Accelerated degradation : Expose to 30% H₂O₂ in THF/NaOH to simulate oxidative stress .

Q. What are the best practices for integrating this compound into OLED material synthesis?

- Application : As a boronate building block for π-conjugated systems:

- Polymerization : Couple with dihalogenated acridine/phenoxazine monomers using Pd catalysis .

- Purification : Use preparative HPLC (C18 column, H₂O/CH₃CN gradient) to isolate emissive layers .

Data Analysis and Troubleshooting

Q. How to interpret conflicting NMR data for boronate-containing indoles?

- Common issues :

- Rotamer splitting : Observed in ¹H NMR due to restricted rotation around the B-O bond; use variable-temperature NMR to resolve .

- ¹⁹F interference : If fluorinated analogs are present, decoupling or 2D NMR (HSQC) may clarify assignments .

Tables for Key Experimental Parameters

| Parameter | Typical Range | References |

|---|---|---|

| Reaction temperature | 20–90°C | |

| Catalyst loading (Pd) | 2–5 mol% | |

| Column chromatography eluent | EtOAc/hexane (70:30) | |

| HRMS accuracy | <5 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.